5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose is a complex organic compound that features a pyrrolidine ring attached to a pyridine moiety, which is further connected to a deoxyxylofuranose sugar derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a halogenated pyridine derivative.
Formation of the Deoxyxylofuranose Derivative: This involves the protection of the hydroxyl groups of xylofuranose using isopropylidene groups, followed by selective deoxygenation at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring yields N-oxides, while reduction of the pyridine ring results in piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving pyrrolidine and pyridine-containing enzymes. It can also serve as a ligand in the study of receptor-ligand interactions.
Medicine
In medicine, the compound has potential applications as a drug candidate due to its ability to interact with various biological targets. Its structural features make it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, leading to modulation of their activity. The deoxyxylofuranose moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrrolidine: This compound shares the pyrrolidine and pyridine rings but lacks the deoxyxylofuranose moiety.
1-(Pyridin-2-yl)pyrrolidine: Similar to the above compound but with a different substitution pattern on the pyrrolidine ring.
5-Deoxy-1,2-isopropylidene-alfa-D-xylofuranose: This compound contains the deoxyxylofuranose moiety but lacks the pyrrolidine and pyridine rings.
Uniqueness
The uniqueness of 5-(R-2-Pyridin-2-yl-pyrrolidine)-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose lies in its combination of the pyrrolidine, pyridine, and deoxyxylofuranose moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dimethyl-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2)22-15-14(20)13(21-16(15)23-17)10-19-9-5-7-12(19)11-6-3-4-8-18-11/h3-4,6,8,12-16,20H,5,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBLMZLNSWKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3C4=CC=CC=N4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.